Dominulin-B
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
INWKKIAEIGKQVLSAL |
Origin of Product |
United States |
Discovery, Isolation, and Initial Characterization of Dominulin B
Identification of Dominulin-B in Biological Matrices of Polistes dominulus
This compound, along with its counterpart Dominulin A, has been identified in several key biological materials of the paper wasp. acs.org
This compound is a component of the venom of Polistes dominulus females. acs.orgnih.gov It is classified as a mastoparan (B549812), a family of peptides commonly found in the venom of various social and solitary wasps. acs.orgnih.gov The primary structure and presence of this compound in the venom support this classification. acs.orgnih.gov While it is produced in the venom, its occurrence has been described as irregular in some studies. annzool.netmdpi.com
Researchers have also detected this compound on the cuticular surfaces of female Polistes dominulus wasps. acs.orgnih.govscite.ai It is hypothesized that these venom peptides are spread onto the body surface through self-cleaning behaviors. researchgate.net This distribution on the cuticle suggests a role beyond envenomation. annzool.net
While the venom of P. dominulus, containing this compound, has known antimicrobial properties, the larval salivary secretions of this wasp have also been shown to possess antibacterial activity. researchgate.net Studies have demonstrated that these larval secretions are effective against both Gram-positive and Gram-negative bacteria. researchgate.net This suggests a multifaceted chemical defense strategy within the colony, although the direct presence of this compound in larval saliva itself is not explicitly detailed in the provided research.
Detection on Wasp Cuticular Surfaces
Methodologies for this compound Isolation and Purification from Natural Sources
The study of this compound has been made possible through sophisticated biochemical techniques.
Chromatographic methods are crucial for the separation of peptides like this compound from complex biological mixtures. High-performance liquid chromatography (HPLC) is a key technique used in the purification of mastoparan peptides. nih.govnih.gov
Mass spectrometry has been instrumental in the discovery and characterization of this compound. nih.gov Techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and ESI-Ion Trap (Electrospray Ionization Ion Trap) mass spectrometry were used to determine the amino acid sequence of this compound. acs.orgnih.gov MALDI-TOF was also employed to confirm its presence on the wasp's cuticle through micro-extractions and direct analyses of body parts. acs.orgnih.gov
Structural Elucidation and Conformational Analysis of Dominulin B
Primary Structure Determination of Dominulin-B
The primary structure of a peptide, its unique amino acid sequence, is the foundation of its chemical identity and biological activity. For this compound, a combination of advanced analytical techniques was employed to precisely determine this sequence and its molecular weight.
Amino Acid Sequence Elucidation
The amino acid sequence of this compound has been determined to be INWKKIAEIGKQVL SAL . nih.govtoxicology.cz This 17-amino acid sequence is critical to its function and classification. The primary structure places this compound within the mastoparan (B549812) class of peptides, which are commonly found in the venom of other Hymenoptera species. nih.govacs.org
Molecular Weight Determination
Consistent with its amino acid composition, the molecular weight of this compound has been established as 1909 Da . nih.govtoxicology.czresearchgate.net This measurement is a key parameter in its identification and characterization, corroborating the sequence data obtained through mass spectrometry.
Role of Mass Spectrometry in Sequencing
The determination of this compound's primary structure was heavily reliant on a suite of mass spectrometry techniques. nih.govacs.orgamanote.com These methods provide high sensitivity and accuracy for peptide analysis.
Researchers utilized several key mass spectrometry methods:
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): This technique was instrumental in confirming the presence of this compound through micro-extractions and direct analyses of the wasp's body parts. nih.govacs.org It provides a rapid and accurate measurement of the peptide's molecular weight. nih.govqmul.ac.uk
MALDI-TOF/TOF (Tandem Time-of-Flight): This method was employed for the detailed sequencing of the peptide. nih.govamanote.com By isolating the parent ion and inducing fragmentation, a series of fragment ions are generated that allow for the precise determination of the amino acid sequence. researchgate.netresearchgate.net
ESI-Ion Trap (Electrospray Ionization-Ion Trap): ESI-Ion Trap mass spectrometry was also used in the sequencing process, complementing the data obtained from MALDI techniques to provide a comprehensive and confirmed amino acid sequence. nih.govacs.orgamanote.com
These mass spectrometry techniques are powerful tools for the de novo sequencing of peptides, providing the foundational data for understanding their structure and function. researchgate.net
Secondary and Higher-Order Structural Aspects
Beyond its linear amino acid sequence, the three-dimensional conformation of this compound is essential for its biological activity. Studies have focused on elucidating its secondary structure, particularly its helical nature.
Characterization of Alpha-Helical Conformation
Like many other mastoparan peptides, this compound is predicted to adopt an alpha-helical conformation , especially when interacting with biological membranes. vulcanchem.comresearchgate.net This structure is characterized by a helical arrangement of the peptide backbone, stabilized by internal hydrogen bonds. csic.es The alpha-helical structure creates an amphipathic molecule, with hydrophobic and hydrophilic residues organized on opposite faces of the helix. vulcanchem.com This amphipathicity is a critical feature for peptides that interact with and disrupt cell membranes. nih.gov
Application of Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a key technique used to investigate the secondary structure of peptides and proteins in solution. wikipedia.orgjascoinc.com This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. wikipedia.orgrsc.org The resulting spectrum provides a signature of the peptide's secondary structure.
For peptides like this compound, CD spectroscopy can confirm the presence and estimate the content of alpha-helical structures. researchgate.netjascoinc.com In aqueous solutions, such peptides might exhibit a random coil structure, but upon interaction with membrane-mimicking environments (like trifluoroethanol or lipid vesicles), they often fold into their characteristic alpha-helical conformation. researchgate.netresearchgate.net The CD spectra of alpha-helical peptides typically show distinct negative bands around 208 and 222 nm and a positive band around 190 nm. researchgate.net This technique is invaluable for studying the conformational changes that are crucial for the biological function of antimicrobial peptides. butantan.gov.brjasco-global.com
Biosynthetic Pathways and Regulation of Dominulin B Production
Endogenous Production Mechanisms in Polistes dominulus Venom Glands
Dominulin-B, an antimicrobial peptide, is endogenously produced within the venom glands of the social paper wasp, Polistes dominulus. annzool.netmdpi.comscite.ainih.gov It is a key component of the wasp's venom, a complex secretion produced by a sophisticated venom apparatus. annzool.net Research hypothesizes that dominulins are synthesized in the venom glands and are subsequently found in the venom, on the female wasp's cuticle, and on the surface of the nest. annzool.net
The venom apparatus in Vespidae, the family to which Polistes belongs, is a complex anatomical structure. annzool.net It consists of various parts, including glands that synthesize venom components and a reservoir where the venom is stored before being expelled through the sting. annzool.net While the general mechanism involves the secretion of venom from the reservoir, potentially modified by various glandular secretions along the way, the specific biochemical cascade leading to this compound synthesis within the P. dominulus glands is not yet fully elucidated. annzool.net this compound is classified within the mastoparan (B549812) class of peptides, which are tetradecapeptides commonly found in the venom of social and solitary vespid wasps. annzool.netnih.gov
Insights into Peptide Processing and Maturation
The biosynthesis of peptides like this compound typically involves the ribosomal synthesis of a larger precursor molecule, which then undergoes post-translational modifications to yield the mature, active peptide. This process is common for many ribosomally synthesized and post-translationally modified peptides (RiPPs). While the specific precursor for this compound has not been explicitly identified, the general pathway can be inferred from similar peptide synthesis processes. frontiersin.org
This maturation process generally includes several key steps:
Precursor Synthesis: A gene encoding the this compound precursor is transcribed into mRNA and then translated into a prepropeptide. This precursor is larger than the final peptide and contains a signal sequence for targeting and a propeptide region that is later cleaved.
Proteolytic Cleavage: Specific enzymes, known as proteases, recognize and cleave the precursor at specific sites to release the core peptide.
Post-Translational Modifications: After cleavage, the peptide often undergoes further modifications to become fully active. For many mastoparans, a common modification is C-terminal amidation, where the C-terminal carboxylic acid is converted to an amide. mdpi.com This modification is known to be critical for the biological activity and stability of many peptides. mdpi.comnih.gov
The final amino acid sequence of mature this compound is INWKKIAEIGKQVL SAL. scite.ainih.govunifi.it The transformation from its initial gene-encoded precursor to this final active form is a critical step in its biological function.
Potential Regulatory Elements in this compound Biosynthesis
The production of this compound is a regulated process, controlled by gene regulatory elements that manage the expression of the gene encoding its precursor peptide. numberanalytics.com These elements are specific DNA sequences that act as molecular switches, controlling the timing, location, and level of gene transcription. numberanalytics.com The primary types of regulatory elements involved in such processes are promoters, enhancers, and silencers. numberanalytics.com
Promoters: These are DNA sequences located near the beginning of a gene that serve as the binding site for RNA polymerase, the enzyme that initiates transcription. numberanalytics.com The strength and type of promoter dictate the baseline level of gene expression.
Enhancers and Silencers: These elements can be located far from the gene they regulate and can increase (enhancers) or decrease (silencers) the rate of transcription by binding to proteins called transcription factors. numberanalytics.com
Transcription Factors: These are proteins that bind to specific DNA sequences (in promoters or enhancers) to control the transcription of genetic information from DNA to RNA. nih.gov The presence and activity of specific transcription factors can be influenced by developmental stages, environmental stimuli, or social context, allowing the wasp to modulate this compound production as needed.
While the specific regulatory elements and transcription factors that control the this compound gene in Polistes dominulus have not yet been characterized, their existence is fundamental to the controlled synthesis of this important venom peptide. This regulatory network ensures that the peptide is produced when and where it is required for the defense and immunity of the colony. plos.org
Molecular Mechanisms of Action: Focus on Antimicrobial Activity
Broad-Spectrum Antimicrobial Efficacy
Dominulin-B demonstrates efficacy against a wide range of microorganisms, encompassing both Gram-positive and Gram-negative bacteria, as well as certain fungal species. scite.aiacs.orgmdpi.commdpi.comnais.net.cn This broad-spectrum activity positions it as a subject of interest in the search for new antimicrobial agents.
This compound has shown potent activity against Gram-positive bacteria. scite.aiacs.orgmdpi.commdpi.com Gram-positive bacteria are characterized by a thick peptidoglycan layer in their cell wall, which is a primary target for many antimicrobial peptides. nih.govlibretexts.orgwikipedia.org Research has highlighted the effectiveness of this compound and its analogs against species such as Bacillus subtilis and Staphylococcus aureus. researchgate.netnih.govwhiterose.ac.ukcusabio.comresearchgate.netresearchgate.net The minimum inhibitory concentration (MIC) for Dominulins is reported to be in the range of 1–8 µg/mL, which includes them among the more potent antibacterial peptides discovered. frontiersin.org For comparison, the related peptide Dominulin-A shows a MIC of 2 µg/ml against B. subtilis ATCC 6633. cusabio.com Studies on mastoparan (B549812) family peptides, including this compound, have noted their high antimicrobial activity, with MIC values often at or below 10 μM. researchgate.netnih.govresearchgate.netresearchgate.net
Table 1: Documented Antimicrobial Activity of Dominulin Family Peptides against Gram-Positive Bacteria
| Peptide Family | Target Organism | Reported MIC |
|---|---|---|
| Dominulins | Gram-positive bacteria | 1–8 µg/mL frontiersin.org |
| Mastoparans (incl. Dominulins) | Gram-positive bacteria | ≤ 10 μM researchgate.netnih.govresearchgate.netresearchgate.net |
The antimicrobial action of this compound also extends to Gram-negative bacteria such as Escherichia coli. scite.aiacs.orgmdpi.commdpi.com The outer membrane of Gram-negative bacteria typically presents a barrier to many antibiotics, but the mechanism of this compound allows it to overcome this defense. wikipedia.orgscielo.br Its effectiveness against both Gram-positive and Gram-negative bacteria underscores its broad-spectrum nature. scite.aiacs.orgmdpi.commdpi.com
Table 2: Documented Antimicrobial Activity of Dominulin Family Peptides against Gram-Negative Bacteria
| Peptide Family | Target Organism | Reported MIC |
|---|---|---|
| Dominulins | Gram-negative bacteria | 1–8 µg/mL frontiersin.org |
In addition to its antibacterial properties, some research suggests that peptides from wasp venom, which includes the family this compound belongs to, also possess antifungal activity. mdpi.com For instance, venom from the wasp Vespa orientalis has demonstrated efficacy against Candida albicans. mdpi.com While specific studies focusing solely on this compound's antifungal action are less detailed, the activity of related peptides indicates a potential for broader antimicrobial applications. mdpi.com
Activity against Gram-Negative Bacteria (e.g., Escherichia coli)
Mechanisms of Antimicrobial Action at the Cellular Level
The antimicrobial effects of this compound are primarily attributed to its interaction with and disruption of microbial cell membranes. mdpi.com This mechanism is characteristic of many antimicrobial peptides, particularly those in the mastoparan family. researchgate.netmdpi.comfrontiersin.org
As a cationic and amphipathic molecule, this compound is electrostatically attracted to the negatively charged components of bacterial cell membranes. mdpi.com This initial interaction is crucial for its subsequent disruptive effects. scielo.br The peptide then inserts itself into the lipid bilayer, leading to a process of permeabilization, where the membrane's integrity as a selective barrier is compromised. mdpi.comresearchgate.netnih.gov This allows for the leakage of small ions and molecules, which is a critical step in its antimicrobial action. mdpi.com
Following initial permeabilization, this compound's presence within the membrane leads to significant structural disruption. mdpi.commdpi.com The mechanism is often described as the formation of pores or channels through the membrane. mdpi.commdpi.com This pore formation leads to the uncontrolled efflux of essential intracellular contents and the influx of external substances, ultimately resulting in cell death. mdpi.com This direct action on the cell membrane is a rapid and effective means of killing microbial cells. frontiersin.org
Induction of Efflux System Gene Expression in Target Bacteria (e.g., Bacillus cereus group)
One of the sophisticated defense mechanisms employed by bacteria to counteract the effects of antimicrobial agents is the active extrusion of toxic compounds via efflux pumps. The Bacillus cereus group of bacteria possesses a significant number of genes that encode for these pumps, accounting for 2.3% to 2.7% of the predicted protein-coding potential in reference strains like B. cereus ATCC 14579. nih.gov These efflux systems are numerous and well-conserved across the group. nih.gov Research has indicated that the antimicrobial peptide this compound can trigger the expression of genes associated with these efflux systems in target bacteria.
The genome of B. cereus ATCC 14579, for instance, is predicted to encode 93 putative efflux systems. nih.gov These systems are categorized into several major superfamilies, including the Major Facilitator Superfamily (MFS), the ATP-Binding Cassette (ABC) superfamily, and the Resistance-Nodulation-Division (RND) family, among others. frontiersin.org MFS transporters, which constitute the majority of efflux pumps in B. cereus group strains, function as secondary transporters that utilize the electrochemical gradient of protons or sodium ions to expel substrates. frontiersin.org
Studies investigating the response of B. cereus to this compound have demonstrated its ability to modulate the expression of specific efflux pump gene clusters. For example, exposure to this compound has been linked to changes in the relative expression of the BC1356-BC1360 gene cluster, suggesting an induction of this particular efflux system as a bacterial defense response. nih.gov The regulation of these pumps is often controlled by transcriptional regulators, such as those from the PadR-like family, which can repress or activate the expression of adjacent efflux pump genes in response to specific molecular signals. plos.org
Table 1: Major Efflux Pump Superfamilies in Bacillus cereus
| Superfamily | Abbreviation | Energy Source | Description |
|---|---|---|---|
| Major Facilitator Superfamily | MFS | Proton Motive Force | The largest group of transporters in B. cereus, they move substrates across the membrane by utilizing chemiosmotic ion gradients. nih.govfrontiersin.org |
| ATP-Binding Cassette Superfamily | ABC | ATP Hydrolysis | These transporters use the energy from ATP hydrolysis to actively pump compounds out of the cell. plos.org |
| Multidrug and Toxic Compound Extrusion | MATE | Ion Gradient | A family of transporters that extrude a wide range of xenobiotics and toxic compounds. frontiersin.org |
Interactions with Intracellular Proteins and Signaling Pathways (e.g., G-protein activation, phospholipase activation)
Beyond its direct antimicrobial activities, this compound can interact with and modulate intracellular signaling pathways within host or target cells, notably through the activation of G-proteins and associated enzymes like phospholipases. This mechanism is characteristic of many peptide toxins and signaling molecules that exert their effects by hijacking cellular communication systems. biomolther.orgresearchgate.net
The process begins when a ligand, such as this compound, interacts with a G-protein-coupled receptor (GPCR) on the cell surface. wikipedia.org This interaction induces a conformational change in the receptor, which in turn activates its associated heterotrimeric G-protein. biomolther.org Activation involves the exchange of a guanosine (B1672433) diphosphate (B83284) (GDP) molecule for a guanosine triphosphate (GTP) on the Gα subunit of the protein. biomolther.orgwikipedia.org Research indicates that this compound facilitates this process, increasing the GTPase activity and the rate of nucleotide binding of G-proteins.
Once GTP is bound, the Gα subunit dissociates from the Gβγ dimer. biomolther.orgwikipedia.org Both the GTP-bound Gα subunit and the free Gβγ complex can then interact with and modulate the activity of various downstream intracellular effector proteins, which include enzymes and ion channels. biomolther.org
A significant pathway affected by this G-protein activation is the stimulation of phospholipase C (PLC). wikipedia.org Specific G-protein subtypes, such as Gq, are known to activate PLC. wikipedia.org Activated phospholipase C then catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org These molecules propagate the signal further within the cell, with IP3 typically triggering the release of calcium from intracellular stores and DAG activating protein kinase C. wikipedia.org
Table 2: Key Molecules in this compound-Mediated Signal Transduction
| Molecule | Role | Description |
|---|---|---|
| G-protein-coupled receptor (GPCR) | Receptor | Cell surface receptor that binds extracellular ligands like this compound and activates intracellular G-proteins. wikipedia.org |
| G-protein | Signal Transducer | A heterotrimeric protein (α, β, γ subunits) that, upon activation, exchanges GDP for GTP and splits into Gα and Gβγ subunits to relay signals. biomolther.org |
| Phospholipase C (PLC) | Effector Enzyme | An enzyme activated by a G-protein subunit that cleaves PIP2 into second messengers IP3 and DAG. wikipedia.org |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Substrate | A membrane phospholipid that is hydrolyzed by PLC to produce IP3 and DAG. wikipedia.org |
| Inositol 1,4,5-trisphosphate (IP3) | Second Messenger | A soluble molecule that diffuses through the cytoplasm to trigger the release of Ca2+ from the endoplasmic reticulum. wikipedia.org |
Structure Activity Relationship Sar Studies of Dominulin B
Influence of Amino Acid Residues on Biological Activity
Role of Hydrophobicity in Peptide Function
Hydrophobicity is a critical parameter for the biological function of many antimicrobial peptides, including those in the mastoparan (B549812) family to which Dominulin-B belongs. mdpi.comnih.govresearchgate.netmdpi.com This property is essential for the interaction of the peptide with the lipid components of microbial cell membranes. A study focusing on mastoparan peptides highlighted that hydrophobicity, rather than net charge or amphiphilicity, plays a critical role in their hemolytic activity. mdpi.comresearchgate.net For this compound and its analog Dominulin A, their high antimicrobial activity is coupled with low hemolytic activity, making them promising candidates for further development. mdpi.comnih.govresearchgate.netmdpi.com The hydrophobic residues in this compound are believed to facilitate its insertion into the bacterial membrane, a key step in its antimicrobial mechanism. annzool.netresearchgate.net The balance between hydrophobicity and cationic charge is crucial for the peptide's ability to selectively target and disrupt microbial membranes while minimizing damage to host cells. researchgate.net
Impact of Specific Amino Acid Substitutions on Antimicrobial Potency
The substitution of specific amino acids in the peptide sequence can have a profound impact on its biological activity. A direct comparison between this compound and its close analog, Dominulin A, provides valuable insights into the roles of specific residues. The amino acid sequences of Dominulin A and B differ at positions 9, 11, 12, 13, and 16. mdpi.comresearchgate.net These differences lead to variations in their biological activities, such as in mast cell degranulation. mdpi.comresearchgate.net
One study reported that Dominulin A has a significantly lower degranulation activity (EC50 > 200 µM) compared to this compound (EC50 = 94.80 ± 32.77 µM). mdpi.comresearchgate.net This suggests that the amino acid composition at these differing positions is critical for this particular biological function. The amino acid at position 9, in particular, has been suggested to play a pivotal role in the degranulation activity of mastoparans. mdpi.comresearchgate.net
The antimicrobial action of this compound against both Gram-positive and Gram-negative bacteria is considered to be in the range of the best natural antimicrobial peptides. acs.orgnih.gov The specific substitutions in this compound compared to Dominulin A likely contribute to its potent antimicrobial efficacy.
Table 1: Amino Acid Sequence Comparison of Dominulin-A and this compound
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 |
| Dominulin-A | I | N | W | K | K | I | A | E | V | G | G | K | I | L | S | S | L |
| This compound | I | N | W | K | K | I | A | E | I | G | K | Q | V | L | S | A | L |
Data sourced from Turillazzi et al., 2006. acs.orgnih.gov
Table 2: Comparison of Degranulation Activity of Dominulin-A and this compound
| Peptide | EC50 (µM) in RBL-2H3 cells |
| Dominulin-A | > 200 |
| This compound | 94.80 ± 32.77 |
Data sourced from Ye et al., 2023. mdpi.com
Conformation-Activity Correlations for this compound and its Analogs
The three-dimensional conformation of a peptide is as important as its amino acid sequence in determining its biological activity. For many antimicrobial peptides, the adoption of an amphipathic α-helical structure upon interacting with a membrane environment is a key feature of their mechanism of action.
While specific conformational studies such as Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) spectroscopy for this compound are not extensively detailed in the currently available scientific literature, it is classified as a mastoparan. acs.orgnih.gov Mastoparans are known to adopt a random coil structure in aqueous solution and transition to an α-helical conformation in membrane-mimicking environments. mdpi.com This induced helicity is crucial for their biological activities. The helical wheel projection of mastoparans reveals a distinct separation of hydrophobic and hydrophilic residues on opposite faces of the helix, a characteristic feature of amphipathic helices that allows for effective interaction with and disruption of cell membranes. mdpi.com
Future research involving CD spectroscopy could elucidate the extent of α-helical content in this compound in various solvent systems that mimic aqueous and membrane environments. Similarly, NMR studies could provide a detailed three-dimensional structure of this compound, revealing key intramolecular interactions that stabilize its active conformation and providing a structural basis for its interaction with bacterial membranes. Such studies would be invaluable for establishing direct conformation-activity correlations for this compound and its analogs.
Strategies for Modulating Specific Biological Interactions via Structural Modification
The chemical modification of peptides is a common strategy to enhance their therapeutic potential by improving activity, selectivity, and stability. For antimicrobial peptides like this compound, structural modifications can be employed to fine-tune their biological interactions.
Common strategies for peptide modification include:
Amino Acid Substitution: As discussed in section 6.1.2, replacing specific amino acids can modulate activity. For instance, substituting residues to increase net positive charge can enhance interaction with negatively charged bacterial membranes, while optimizing hydrophobicity can improve antimicrobial potency and reduce toxicity.
N-terminal and C-terminal Modifications: Modifications such as N-terminal acetylation and C-terminal amidation can protect the peptide from degradation by exopeptidases, thereby increasing its in vivo half-life. C-terminal amidation is a common feature of mastoparan peptides and is known to be important for their activity. mdpi.com
Incorporation of Non-natural Amino Acids: The introduction of D-amino acids or other non-proteinogenic amino acids can increase resistance to proteolytic degradation.
Cyclization: Introducing cyclic constraints into the peptide backbone can enhance conformational stability and may improve receptor binding affinity and biological activity.
While these are established strategies for peptide drug design, specific studies detailing the application of these modifications to this compound to modulate its biological interactions are not widely reported in the current literature. The synthesis and evaluation of this compound analogs incorporating such modifications would be a promising area for future research to develop new antimicrobial agents with improved therapeutic profiles.
Synthetic Chemistry Approaches for Dominulin B and Its Analogs
Solid Phase Peptide Synthesis (SPPS) for Dominulin-B and Derivative Generation
The chemical synthesis of this compound and its derivatives is efficiently achieved using Solid Phase Peptide Synthesis (SPPS). google.comresearchgate.net This well-established methodology involves assembling the peptide chain step-by-step while it is anchored to an insoluble polymer support, which simplifies the purification process by allowing easy removal of excess reagents and by-products through filtration and washing. bachem.com
The most common approach for this compound synthesis is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. nih.goviris-biotech.de This method utilizes the base-labile Fmoc group for temporary protection of the N-terminus of the growing peptide chain. iris-biotech.de The synthesis begins by attaching the C-terminal amino acid to a solid support, often a specialized resin. For peptides with a C-terminal amide like this compound, a Rink Amide resin is typically used, which yields the desired amide upon final cleavage. peptide.com
The synthesis cycle involves two main steps:
Deprotection: The Fmoc group is removed from the resin-bound amino acid using a mild base, typically a solution of piperidine (B6355638) in an organic solvent, to expose a free amine. peptide.com
Coupling: The next Fmoc-protected amino acid in the sequence is activated by a coupling reagent (e.g., HATU, HBTU) and added to the resin, forming a new peptide bond with the exposed amine. peptide.com
This cycle is repeated until the entire peptide sequence is assembled. Amino acids with reactive side chains, such as Lysine, are protected with acid-labile groups (e.g., Boc, tert-butyloxycarbonyl) to prevent unwanted side reactions. google.com
Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically accomplished using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). google.com The resulting crude peptide is then purified, usually by reversed-phase high-performance liquid chromatography (RP-HPLC), to obtain high-purity this compound.
The generation of this compound derivatives via SPPS is straightforward. By substituting specific amino acids in the sequence with other natural or non-natural amino acids during the automated coupling steps, a diverse range of analogs can be created. google.com This flexibility is fundamental for producing peptide libraries and for conducting detailed structure-activity relationship studies.
Design Principles for Novel this compound Analogs
Rational Design Based on Structure-Activity Relationships
The design of new this compound analogs is a rational process guided by structure-activity relationship (SAR) studies. nih.govnih.gov These studies aim to correlate specific physicochemical properties of the peptide with its biological activity. For antimicrobial peptides like this compound, key determinants of activity include net positive charge, hydrophobicity, and amphipathicity (the spatial separation of hydrophobic and hydrophilic residues). mdpi.com
Key design principles include:
Altering Net Charge: The positive charge of cationic peptides is essential for the initial electrostatic attraction to the negatively charged components of bacterial membranes. Increasing the net positive charge, for instance by replacing a neutral amino acid with a cationic one like Lysine or Arginine, can enhance antimicrobial potency. However, this does not always correlate directly with higher activity and must be carefully balanced. mdpi.com
Varying Amphipathicity and Helicity: Many antimicrobial peptides, including those in the mastoparan (B549812) family like this compound, adopt an α-helical conformation upon interacting with membranes. frontiersin.org This amphipathic structure, with a hydrophobic face and a hydrophilic face, is crucial for its mechanism of action. mdpi.com Analog design often involves substitutions that stabilize or destabilize this helical structure to probe its importance. Helical wheel projections are used to visualize how substitutions affect the distribution of residues on the hydrophobic and hydrophilic faces. mdpi.com
Truncation Studies: To identify the minimal sequence required for activity, analogs are created by systematically removing amino acids from the N- or C-terminus. nih.gov This helps to pinpoint the core functional domain of the peptide.
| Design Strategy | Modification Example | Objective/Hypothesized Effect | Reference |
|---|---|---|---|
| Modulate Hydrophobicity | Replace Glycine with Alanine (B10760859) or Leucine | Enhance interaction with microbial membranes. | mdpi.com |
| Alter Net Charge | Replace a neutral residue with Lysine or Arginine | Increase initial attraction to negatively charged bacterial membranes. | mdpi.com |
| Modify Helicity | Incorporate helix-promoting (Alanine) or helix-breaking (Proline) residues | Investigate the role of the α-helical structure in bioactivity. | frontiersin.org |
| Truncation Analysis | Sequentially remove amino acids from N- or C-terminus | Identify the minimal active sequence of the peptide. | nih.gov |
Exploration of C-Terminal Amidation Modifications
The C-terminus of this compound is amidated, a common post-translational modification in naturally occurring peptides. frontiersin.orgcpu-bioinfor.org This modification neutralizes the negative charge of the C-terminal carboxyl group that would otherwise be present at physiological pH. nih.gov The C-terminal amide is often critical for the biological activity of peptides for several reasons:
Enhanced Stability: The amide group can increase the peptide's resistance to degradation by carboxypeptidases, enzymes that cleave the C-terminal amino acid.
Conformational Influence: The C-terminal amide can influence the peptide's secondary structure, promoting the adoption of conformations like the α-helix that are essential for activity. frontiersin.orgnih.gov
Studies on mastoparan family peptides have shown that replacing the C-terminal amide with a free carboxylic acid often leads to a significant decrease in antimicrobial and hemolytic activity. frontiersin.orgmdpi.com This highlights the critical role of amidation. mdpi.com Further research involves creating analogs with different groups at the C-terminus to explore the steric and electronic requirements for optimal activity, providing deeper insights into the peptide's mechanism of action. jpt.com
Research on Peptide Library Generation and Screening for Bioactive Properties
To efficiently explore the vast chemical space of possible this compound analogs and identify candidates with improved properties, researchers utilize combinatorial chemistry to generate and screen peptide libraries. nih.govwikipedia.org A peptide library is a large collection of different peptides synthesized simultaneously. wikipedia.org
Library Generation: One of the most common methods for creating these libraries is the "split-and-mix" or "one-bead-one-compound" (OBOC) approach combined with SPPS. nih.govresearchgate.net In this method, a large batch of resin beads is split into multiple portions, a different amino acid is coupled to each portion, and then all portions are remixed. By repeating this process for each position in the peptide sequence, a library containing millions of unique peptide sequences on individual beads can be generated. nih.gov
Other library types include:
Positional Scanning Libraries: Each position in the peptide is systematically replaced with a specific amino acid, while the other positions contain a mixture of amino acids. Screening these pools quickly identifies the optimal amino acid for each position. jmb.or.kr
Alanine Scanning Libraries: Each amino acid in the native sequence is systematically replaced with alanine to determine the contribution of individual side chains to the peptide's function. wikipedia.org
Screening for Bioactivity: Once a library is synthesized, it is screened for desired biological properties. jmb.or.kr For this compound analogs, this typically involves:
Primary Screening: The library is tested for antimicrobial activity against a panel of pathogenic bacteria (e.g., the ESKAPE pathogens) and fungi. nih.gov This is often done using high-throughput methods where the library is exposed to the target microbe, and active peptides are identified (e.g., by observing zones of growth inhibition). jmb.or.kr
Hit Identification: For OBOC libraries, beads that show a positive interaction with a target (e.g., binding to a fluorescently labeled protein) are physically isolated. researchgate.netnih.gov The sequence of the peptide on the "hit" bead is then determined, often by mass spectrometry.
Secondary Screening: The identified "hit" peptides are re-synthesized in larger quantities and their bioactivity is confirmed. This stage involves determining quantitative measures like the Minimum Inhibitory Concentration (MIC) and assessing selectivity by testing for toxicity against mammalian cells (e.g., hemolytic activity against red blood cells). nih.gov
Broader Biological and Ecological Roles of Dominulin B
Contribution to Social Immunity in Wasp Colonies
Social insects, living in densely populated colonies with high genetic relatedness, face an elevated risk of disease transmission. qmul.ac.uk To counteract this, they have evolved sophisticated social immunity mechanisms, which are collective behaviors and physiological traits that prevent the entry and spread of pathogens within the colony. Dominulin-B is a key component of this defense system in Polistes dominulus colonies.
This peptide, along with its counterpart Dominulin-A, exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. acs.organnzool.netnih.gov Found in the venom, on the cuticle of female wasps, and on the nest surface, dominulins are believed to be produced in the venom gland and then spread through self-grooming and other contact behaviors. annzool.netunifi.it This distribution of an antimicrobial substance throughout the colony provides a chemical barrier against environmental microbes, essentially externalizing a component of the immune system for the benefit of the entire group. unifi.it The presence of these antimicrobial peptides on the nest itself suggests that the nest acts as an antiseptic medium, a prime example of "collective immunity". qmul.ac.uk This strategy is a crucial defense for the colony against microbial pathogens. acs.orgnih.gov
Comparative Analysis of this compound's Function Across Hymenopteran Species
This compound is classified as a mastoparan (B549812), a class of peptides commonly found in the venom of aculeate Hymenoptera. acs.orgnih.gov Mastoparans are known for their diverse biological activities, including antimicrobial properties. nih.gov While Dominulin-A and this compound were first identified in Polistes dominulus, similar peptides have been found in the venoms of other social wasps. acs.orgresearchgate.net For instance, the venom of Polistes jadwiga also contains mastoparan peptides with antimicrobial activity. researchgate.net
The chemical composition of wasp venom, particularly the peptide fraction, can vary significantly among species. nih.gov Studies on different Polistes species, including European and North American varieties, have revealed distinct mass spectral profiles for compounds in the same molecular weight range as the dominulins. nih.gov This suggests that while the general function of these peptides as antimicrobial agents may be conserved, their specific structures and activities could be adapted to the particular ecological pressures faced by different species.
Advanced Research Methodologies and Analytical Techniques in Dominulin B Research
High-Resolution Mass Spectrometry for Peptide Characterization
High-resolution mass spectrometry is a cornerstone in the characterization of peptides like Dominulin-B, providing precise data on molecular weight and amino acid sequence. nih.govbiopharmaspec.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), tandem MALDI-TOF/TOF, and Electrospray Ionization (ESI)-ion trap mass spectrometry have been instrumental in the initial identification and sequencing of this compound. nih.gov
The amino acid sequence of this compound was determined to be INWKKIAEIGKQVL SAL, with a corresponding molecular weight of 1909 Da. nih.govacs.org This level of precision is crucial for confirming the primary structure of the peptide. nih.gov High-resolution mass spectrometry is not only used for initial characterization but also plays a vital role in quality control during synthetic production and in detailed structural elucidation, such as identifying post-translational modifications or disulfide bridge configurations in more complex peptides. biopharmaspec.comnih.gov The application of various fragmentation techniques, like Higher-Energy Collisional Dissociation (HCD) and Electron Transfer Dissociation (ETD), allows for comprehensive sequencing and localization of structural modifications. mdpi.com
Table 1: Mass Spectrometry Data for this compound
| Property | Value | Source |
| Amino Acid Sequence | INWKKIAEIGKQVL SAL | nih.govacs.org |
| Molecular Weight (Da) | 1909 | nih.govacs.org |
This table summarizes the fundamental molecular data for this compound obtained through mass spectrometry.
Spectroscopic Methods for Conformational Analysis (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of peptides and proteins in various environments. libretexts.orgresearchgate.net This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides, providing insight into their conformational states (e.g., α-helix, β-sheet, random coil). libretexts.orgsubr.edu
For peptides like this compound, CD spectroscopy can reveal how its conformation changes in response to different solvents, temperatures, or upon interaction with model membranes, which is critical for understanding its mechanism of action. subr.edu The characteristic spectra obtained from CD analysis help to determine the relative fractions of different secondary structural elements. libretexts.org For instance, an α-helical protein typically shows two negative bands around 222 and 208 nm, while a β-sheet structure presents a negative band between 210-220 nm. researchgate.net This information is vital for correlating the three-dimensional structure of this compound with its biological activity.
Microbiological Assays for Activity Quantification (e.g., Minimum Inhibitory Concentration, Agar (B569324) Diffusion)
To quantify the antibacterial efficacy of this compound, standardized microbiological assays are employed. These assays are essential for determining the potency of the peptide against various bacterial strains. researchgate.net
The Minimum Inhibitory Concentration (MIC) assay is a fundamental quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. scielo.brnih.gov This is typically performed using broth microdilution or agar dilution methods. nih.govcabidigitallibrary.org The results of MIC assays provide a precise measure of a peptide's potency, which is crucial for comparative studies and for understanding its spectrum of activity. cabidigitallibrary.org
The agar diffusion method , including the disk diffusion or well diffusion test, is another widely used technique for assessing antimicrobial activity. nih.govhereditybio.in In this assay, the antimicrobial agent diffuses from a source (like a paper disk or a well in the agar) into an agar medium inoculated with a specific bacterium. hereditybio.inua.pt The presence of a clear zone of inhibition around the source indicates antibacterial activity, and the diameter of this zone is proportional to the susceptibility of the microorganism to the agent. hereditybio.in These assays are valuable for initial screening and for evaluating the activity of peptides against a broad range of microbes. acs.orgua.pt The antimicrobial action of dominulins has been shown to be effective against both Gram-positive and Gram-negative bacteria. nih.gov
Computational Chemistry and In Silico Approaches
Computational methods are increasingly integral to peptide research, offering predictive insights into structure-function relationships and guiding experimental design.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict the three-dimensional structure of a peptide and its interaction with biological targets, such as bacterial membranes or specific proteins. ijcrt.orgresearchgate.net Homology modeling can be used to generate a 3D model of a peptide if a template structure of a related molecule is available. nih.govnih.gov
Docking simulations then predict the preferred orientation of the peptide when it binds to a receptor or membrane, helping to identify key residues involved in the interaction. ijcrt.orgpomics.comrsc.org These studies can elucidate the binding mode and affinity, providing a molecular basis for the observed biological activity. nih.gov
Sequence Alignment and Homology Analysis
Sequence alignment is a fundamental bioinformatic method used to compare a peptide's amino acid sequence with others in large databases. microbenotes.com This process helps to identify homologous sequences, which are sequences descended from a common ancestor. jhsph.eduyildiz.edu.tr The primary structure of this compound suggests its classification within the mastoparan (B549812) family of peptides. nih.govacs.org
By aligning sequences, researchers can infer evolutionary relationships and predict the function of a new peptide based on the known functions of its homologs. nih.gov Identifying conserved regions across multiple sequences can highlight amino acid residues that are critical for structure or function. nih.gov Both pairwise and multiple sequence alignments are employed to analyze relationships between peptides like this compound and other known antimicrobial peptides. microbenotes.com
Hydrophobicity and Hydrophobic Moment Calculations
Hydrophobicity and hydrophobic moment are critical physicochemical parameters that influence the structure and function of antimicrobial peptides. nih.gov Hydrophobicity is a measure of the tendency of a molecule to repel water, while the hydrophobic moment is a measure of the amphipathicity of a helical peptide, reflecting the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix. mpg.debioinformatics.nl
These parameters can be calculated from the amino acid sequence using various hydrophobicity scales. irb.hr A high hydrophobic moment is often characteristic of peptides that interact with and disrupt cell membranes. biorxiv.org The calculation of these properties for this compound is essential for predicting its membrane-disrupting potential and for designing analogs with potentially enhanced activity or specificity. nih.gov
Helical Wheel Analysis for Amphipathicity Assessment
A crucial technique in the study of peptides like this compound is the helical wheel analysis. This computational method provides a two-dimensional projection of a peptide's alpha-helical structure, viewed down the helical axis. biorxiv.orgfortunejournals.comwikipedia.org The primary purpose of this analysis is to visualize the spatial distribution of amino acid residues and assess the peptide's amphipathicity. wikipedia.orgmdpi.com
Amphipathicity refers to the structural characteristic of a molecule possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. mdpi.commdpi.com In an alpha-helical peptide, this manifests as a segregation of residues, where hydrophobic amino acids are positioned on one face of the helix and hydrophilic, often cationic (positively charged), residues are on the opposite face. wikipedia.org This arrangement is critical for the biological activity of many venom peptides, as the hydrophobic face can interact with and insert into the lipid bilayer of cell membranes, while the hydrophilic face can interact with the aqueous environment or the charged head groups of the lipids. mdpi.commdpi.com
The analysis is performed using software that plots the amino acid sequence in a rotating manner, with a 100° angle between consecutive residues, mimicking the structure of an alpha-helix. biorxiv.orgwikipedia.org The resulting diagram clearly shows the clustering of residue types. A key quantitative measure derived from this is the hydrophobic moment (µH), which is the vector sum of the hydrophobicity of each amino acid. mdpi.commdpi.com A large hydrophobic moment indicates a high degree of amphipathicity, a feature strongly correlated with the membrane-disrupting capabilities of antimicrobial and cytolytic peptides. mdpi.comacs.org By analyzing the helical wheel projection and the calculated hydrophobic moment, researchers can predict the potential for this compound and its analogs to interact with and disrupt cellular membranes. acs.orgnih.gov
Table 1: Hypothetical Helical Wheel Analysis Parameters for this compound Analogs
This table illustrates how helical wheel analysis can be used to compare different peptide sequences. Parameters such as net charge, hydrophobicity, and hydrophobic moment are calculated to predict the amphipathic nature and potential bioactivity of various analogs of a parent peptide like this compound.
| Peptide ID | Sequence Modification | Net Charge | Hydrophobicity (%H) | Hydrophobic Moment (µH) | Predicted Amphipathicity |
| This compound (Parent) | (Reference Sequence) | +4 | 45% | 0.580 | High |
| Analog-1 | Leucine -> Alanine (B10760859) | +4 | 42% | 0.510 | Moderate-High |
| Analog-2 | Lysine -> Arginine | +5 | 45% | 0.595 | High |
| Analog-3 | Tryptophan -> Phenylalanine | +4 | 48% | 0.610 | Very High |
| Analog-4 | Serine -> Glycine | +4 | 44% | 0.560 | High |
| Analog-5 | Lysine -> Glutamic Acid | +2 | 45% | 0.350 | Low |
Gene Expression Analysis in Response to Peptide Exposure
To understand the cellular mechanisms affected by this compound, researchers employ gene expression analysis. This powerful methodology investigates how the exposure of cells or tissues to a specific compound, such as a venom peptide, alters the transcription of genes into messenger RNA (mRNA). researchgate.netnih.gov The resulting changes in the cellular transcriptome can reveal the pathways and processes that are activated or suppressed, providing deep insights into the peptide's mode of action. mdpi.comresearchgate.netnih.gov
The process typically begins by exposing a target cell culture (e.g., bacterial, fungal, or mammalian cells) to this compound. After a set period, the total RNA is extracted from these cells. Using techniques like quantitative reverse transcription PCR (RT-qPCR) or broader methods like RNA-sequencing (RNA-Seq), scientists can measure the abundance of specific gene transcripts. nih.govplos.org RT-qPCR is highly sensitive for quantifying changes in a few pre-selected genes, while RNA-Seq provides a comprehensive profile of all expressed genes in the cell (the transcriptome). researchgate.netmdpi.com
Studies on other venom peptides have shown that they can induce complex gene expression patterns in target cells. nih.govfrontiersin.org For instance, exposure to cytolytic peptides can lead to the up-regulation of genes involved in stress responses, cell membrane repair, inflammation, and programmed cell death (apoptosis). nih.gov In bacteria, exposure can trigger changes in genes related to cell wall synthesis, efflux pumps, and biofilm formation. By comparing the gene expression profiles of treated cells to untreated control cells, researchers can identify which cellular networks are perturbed by this compound. This information is invaluable for elucidating its precise molecular targets and downstream effects. mdpi.comnih.gov
Table 2: Representative Gene Expression Changes in Target Cells Exposed to this compound
This table shows a hypothetical set of results from a gene expression analysis experiment. It lists genes that might be significantly up-regulated or down-regulated in a target cell line after being treated with this compound, indicating the cellular pathways that are potentially affected.
| Gene Symbol | Gene Name | Pathway/Function | Fold Change | Regulation |
| CASP3 | Caspase 3 | Apoptosis | +4.5 | Up-regulated |
| HSP70 | Heat Shock Protein 70 | Stress Response | +3.2 | Up-regulated |
| IL6 | Interleukin 6 | Inflammation | +6.8 | Up-regulated |
| TNF | Tumor Necrosis Factor | Inflammation/Apoptosis | +5.1 | Up-regulated |
| BCL2 | B-cell lymphoma 2 | Anti-Apoptosis | -3.9 | Down-regulated |
| MMP9 | Matrix Metallopeptidase 9 | Extracellular Matrix Remodeling | +2.5 | Up-regulated |
| EGR1 | Early Growth Response 1 | Transcription Regulation | +2.9 | Up-regulated |
| PCNA | Proliferating Cell Nuclear Antigen | DNA Replication/Repair | -2.1 | Down-regulated |
Peptide Library Synthesis and High-Throughput Screening Techniques
To optimize the properties of this compound or to discover novel peptides with enhanced activity, researchers utilize peptide library synthesis coupled with high-throughput screening (HTS). nih.govfrontiersin.org This strategy allows for the rapid generation and evaluation of a vast number of peptide variants, accelerating the discovery process. nih.govoup.com
A peptide library is a large collection of peptides with systematic variations in their amino acid sequences. nih.govresearchgate.net These libraries can be designed in several ways. For example, an "alanine scanning" library involves systematically replacing each amino acid of the parent peptide (this compound) with alanine to identify key residues essential for its function. oup.com A "positional scanning" library involves substituting each position with a wide range of other amino acids to explore the chemical space for improved activity. oup.com These libraries are often synthesized using automated, solid-phase peptide synthesis methods that can generate thousands of unique peptides in parallel on solid supports like resin beads or cellulose (B213188) membranes. researchgate.netnih.gov
Once synthesized, these libraries are subjected to HTS. frontiersin.org This involves testing every peptide in the library for a specific biological activity in a miniaturized and automated format, often using 384- or 1536-well microplates. mdpi.comnih.govresearchgate.net For this compound analogs, the screen might measure antimicrobial activity against a panel of bacteria or fungi, or cytolytic activity against cancer cell lines. frontiersin.org Assays are designed to produce a measurable signal, such as fluorescence or luminescence, that correlates with the peptide's potency. nih.gov Hits from the HTS—peptides that show desired activity—can then be resynthesized in larger quantities for more detailed characterization. oup.com This systematic approach of generating diversity and then screening for function is a cornerstone of modern peptide-based drug discovery and is essential for developing optimized versions of natural peptides like this compound. nih.govfrontiersin.org
Table 3: Example of a High-Throughput Screening of a this compound Alanine-Scanning Library
This table provides a sample dataset from a high-throughput screen of an alanine-scanning library based on a hypothetical 14-amino acid this compound sequence. The activity (e.g., antimicrobial) of each variant, where one amino acid is replaced by Alanine (A), is measured and compared to the original peptide to identify critical residues.
| Peptide Variant | Sequence (Modification in Bold) | Relative Activity (%) | Residue Importance |
| This compound (WT) | FLPIIAKLLSKILG | 100 | - |
| F1A | A LPIIAKLLSKILG | 85 | Important |
| L2A | FA PIIAKLLSKILG | 15 | Critical |
| P3A | FLA IIAKLLSKILG | 95 | Not Critical |
| I4A | FLPA IAKLLSKILG | 40 | Important |
| I5A | FLPIA AKLLSKILG | 35 | Important |
| A6K (Control Sub) | FLPIIK KLLSKILG | 110 | - |
| K7A | FLPIIAA LLSKILG | 5 | Critical |
| L8A | FLPIIAKA LSKILG | 10 | Critical |
| L9A | FLPIIAKLA SKILG | 25 | Critical |
| S10A | FLPIIAKLLA KILG | 70 | Moderately Important |
| K11A | FLPIIAKLLSA ILG | 8 | Critical |
| I12A | FLPIIAKLLSKA LG | 45 | Important |
| L13A | FLPIIAKLLSKIA G | 20 | Critical |
| G14A | FLPIIAKLLSKILA | 98 | Not Critical |
Future Research Perspectives and Unexplored Avenues for Dominulin B Research
Elucidation of Detailed Biosynthetic Pathways
A fundamental gap in the current knowledge of Dominulin-B is the precise biochemical route of its creation. While it is known to be a peptide produced in the venom gland, the genetic and enzymatic machinery responsible for its synthesis is uncharacterised. annzool.net Future research must prioritize the complete elucidation of its biosynthetic pathway.
This endeavor will involve identifying the precursor molecules and the sequence of enzymatic reactions that lead to the final peptide. ableweb.org Given that this compound is a peptide, it is likely synthesized via a non-ribosomal peptide synthetase (NRPS) pathway, a common mechanism for producing such secondary metabolites in various organisms. numberanalytics.commdpi.com Identifying the specific NRPS genes and the associated modifying enzymes within the P. dominulus genome is a critical first step. Uncovering this pathway is essential not only for fundamental understanding but also for enabling heterologous production, where the genetic blueprint is transferred to a more easily cultivated host organism, like yeast or bacteria, for sustainable and scalable synthesis. mdpi.com
Table 1: Hypothetical Steps and Unidentified Components in this compound Biosynthesis
| Biosynthetic Step | Hypothesized Enzyme/Process | Key Research Question |
| Precursor Activation | Amino Acid Adenylation Domain (A-domain) | Which specific amino acids are the building blocks of this compound? |
| Peptide Bond Formation | Condensation Domain (C-domain) | What is the sequence of amino acid incorporation? |
| Chain Elongation | Peptidyl Carrier Protein (PCP) / Thiolation Domain (T-domain) | How is the growing peptide chain held and transferred? |
| Modification | Epimerization, Methylation, or other modifying domains | Are there any post-assembly modifications to the peptide structure? |
| Release | Thioesterase Domain (TE-domain) | How is the final this compound peptide released from the enzyme complex? |
| Genetic Regulation | Biosynthetic Gene Cluster (BGC) | Where are the genes for these enzymes located in the wasp genome and how are they regulated? |
Exploration of Novel Molecular Targets and Interaction Mechanisms
This compound exhibits antimicrobial activity, but its precise molecular targets and mechanism of action are not fully understood. annzool.netnih.gov It is known to be a member of the Mastoparan (B549812) family of peptides, which often act by disrupting cell membranes. annzool.netnih.govresearchgate.net Future studies should aim to move beyond this general understanding to pinpoint the specific interactions at a molecular level.
Research should investigate how this compound interacts with bacterial cell membranes. Key questions include whether it forms defined pores, causes widespread membrane destabilization, or interacts with specific lipid or protein components within the membrane. mdpi.com Techniques such as solid-state NMR, surface plasmon resonance, and molecular dynamics simulations can provide high-resolution insights into these interactions. Furthermore, it is crucial to explore whether this compound has intracellular targets after penetrating the bacterial cell. Identifying these targets could reveal novel antimicrobial strategies and explain the peptide's efficacy.
Investigation of Environmental Factors Influencing this compound Production and Activity
The production of secondary metabolites in many organisms, including venom components, is often influenced by a range of environmental and ecological factors. nih.govfrontiersin.orgnih.gov For this compound, the impact of such variables is entirely unexplored. Future research should investigate how factors like diet, season, geographic location, and the presence of pathogens or competitors affect the quantity and quality of this compound produced by P. dominulus.
These studies could reveal the ecological role of the peptide, for instance, whether its production is upregulated in response to specific microbial threats in the wasp's environment. phcogj.com Understanding these relationships is also pragmatically important, as it could inform optimal conditions for sourcing the peptide or for understanding its natural function in colony defense. frontiersin.orgphcogj.com Factors to investigate include temperature, nutrient availability (carbon and nitrogen sources), and pH, all of which are known to regulate secondary metabolite production in other organisms. numberanalytics.comnih.gov
Development of Advanced In Vitro Models for Mechanistic Studies
To accurately study the biological effects and mechanisms of this compound, researchers must move beyond traditional two-dimensional (2D) cell cultures. lek.comnih.gov Advanced in vitro models that better mimic the complexity of biological tissues are needed. mdpi.comwur.nl
Future research should leverage technologies such as 3D cell cultures (spheroids), organoids, and microfluidic "organ-on-a-chip" (OOC) systems. lek.comnih.gov For example, creating a bacterial biofilm model within a microfluidic device could allow for real-time observation of how this compound penetrates the biofilm and affects the embedded bacteria. Similarly, co-culture models that include both bacterial and human cells could be used to study the peptide's selectivity and its effects within a more physiologically relevant context. wur.nlhilarispublisher.com These advanced models can provide more predictive data on the compound's efficacy and mechanism of action compared to simplistic 2D assays. lek.commdpi.com
Integration of Multi-Omics Approaches in this compound Research
A holistic understanding of this compound requires the integration of multiple high-throughput data layers—an approach known as multi-omics. frontiersin.orgmdpi.com This strategy combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the peptide's biosynthesis, regulation, and function. nih.govfrontiersin.org
Future research should apply a multi-omics framework to P. dominulus and to target organisms. Genomics can identify the biosynthetic gene cluster responsible for producing this compound. Transcriptomics can reveal how the expression of these genes changes in response to environmental stimuli. frontiersin.org Proteomics can identify the protein machinery of the biosynthetic pathway and, crucially, can be used to find the molecular targets of this compound in bacteria. Finally, metabolomics can uncover the downstream effects of this compound on bacterial metabolism. frontiersin.org Integrating these datasets will provide unparalleled insights into the regulatory networks governing the peptide and its mode of action, accelerating its potential development. mdpi.com
Table 2: Application of Multi-Omics Approaches to this compound Research
| Omics Field | Research Focus | Potential Insights | Key Technologies |
| Genomics | Identifying the this compound biosynthetic gene cluster (BGC). | Uncovering the complete set of genes required for synthesis. | Next-Generation Sequencing (NGS), Genome Mining |
| Transcriptomics | Studying gene expression changes under different conditions. | Understanding the regulation of this compound production. | RNA-Sequencing (RNA-Seq), RT-qPCR |
| Proteomics | Identifying protein targets of this compound in bacteria. | Elucidating the precise mechanism of antimicrobial action. | Mass Spectrometry, Affinity Chromatography |
| Metabolomics | Analyzing metabolic changes in bacteria upon exposure. | Determining the functional consequences of target interaction. | Mass Spectrometry, Nuclear Magnetic Resonance (NMR) |
Q & A
Q. How to handle null or inconclusive results in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
